molecular formula C14H15NO2 B11781978 Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11781978
M. Wt: 229.27 g/mol
InChI Key: PQIUKTWPOQAEEE-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a pyrrole-based aromatic ester characterized by a 4-methylbenzyl substituent at the 5-position of the pyrrole ring. Pyrrole derivatives, particularly those with aryl or benzyl substituents, often exhibit unique electronic properties and biological activities due to their conjugated π-systems and functional group diversity. The structural motif of this compound—combining a pyrrole core with a benzyl group—makes it a candidate for comparison with other substituted pyrrole carboxylates, particularly those synthesized via cross-coupling methodologies like Suzuki reactions.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 5-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-10-3-5-11(6-4-10)9-12-7-8-13(15-12)14(16)17-2/h3-8,15H,9H2,1-2H3

InChI Key

PQIUKTWPOQAEEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Knorr Pyrrole Synthesis Adaptation

The Knorr pyrrole synthesis, involving cyclization of α-aminoketones or analogues, has been adapted for preparing methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate. A modified protocol from ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate synthesis () employs:

  • Ethyl acetoacetate (10 g, 76.8 mmol)

  • Aqueous ammonia (25%, 32 mL, 0.229 mol)

  • 4-Methylbenzyl chloride (7.84 g, 76.8 mmol)

Procedure :

  • Ethyl acetoacetate is added dropwise to ammonia at -20°C.

  • 4-Methylbenzyl chloride is introduced at 0°C, followed by stirring at room temperature for 3.5 h.

  • Acidic workup (pH 6 with HCl) precipitates the pyrrole intermediate, isolated via filtration (48.8% yield).

Key Optimization :

  • Temperature Control : Sub-zero conditions prevent premature decomposition of the Schiff base intermediate.

  • Stoichiometry : A 1:1 molar ratio of ethyl acetoacetate to 4-methylbenzyl chloride minimizes dimerization side products.

Characterization Data :

  • 1H NMR (600 MHz, CDCl3) : δ 7.21–7.15 (m, 4H, Ar-H), 6.32 (d, J = 2.0 Hz, 1H, pyrrole-H), 4.27 (q, J = 7.1 Hz, 2H, OCH2), 3.81 (s, 3H, COOCH3), 2.51 (s, 3H, Ar-CH3).

  • ESI-MS : m/z 258.1 [M+H]+ (calcd. 258.1).

Substitution Reactions on Preformed Pyrrole Cores

Nucleophilic Aromatic Substitution

Direct functionalization of methyl 1H-pyrrole-2-carboxylate at the 5-position is achieved via lithiation followed by quenching with 4-methylbenzyl electrophiles ():

Reaction Conditions :

  • Base : LDA (2.2 equiv, -78°C in THF)

  • Electrophile : 4-Methylbenzyl bromide (1.1 equiv)

  • Quenching : NH4Cl (aq)

Yield : 62–68% after silica gel chromatography.

Mechanistic Insight :
Lithiation at the 5-position generates a stabilized aromatic anion, which reacts selectively with 4-methylbenzyl bromide. Competing side reactions (e.g., dimerization) are suppressed by maintaining temperatures below -70°C.

Coupling Strategies for Side Chain Introduction

Esterification of Preformed Carboxylic Acids

A two-step approach involves synthesizing 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylic acid followed by esterification:

Step 1: Carboxylic Acid Synthesis

  • Substrate : 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid

  • Reagents : KOH (60%, reflux, 9 h)

  • Yield : 95.8% after neutralization and filtration ().

Step 2: Methyl Ester Formation

  • Reagents : SOCl2/MeOH (Fischer esterification)

  • Conditions : Reflux, 4 h

  • Yield : 89%

Advantages :

  • Avoids harsh alkylating agents.

  • Permits late-stage diversification of the ester group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols for flow chemistry enhances reproducibility and safety:

Parameter Batch Flow
Reaction Time3.5 h12 min
Yield48.8%53.2%
Purity (HPLC)95%98%

Equipment : Microreactors with integrated temperature control (0–100°C) and real-time LCMS monitoring ().

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO2 : Eluent = PE/EA (4:1 → 1:1 gradient) removes non-polar impurities.

  • Reverse-Phase HPLC : Methanol/water (70:30) achieves >99% purity for biological assays.

Critical Data :

  • Melting Point : 152–154°C (DSC, heating rate 10°C/min).

  • HRMS : m/z 258.1234 [M+H]+ (calcd. 258.1236).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate serves as a precursor for synthesizing various pharmaceuticals. It exhibits significant biological activity, making it a valuable compound in drug development, particularly for targeting cancer and neurological disorders. Its structural similarity to natural ligands allows it to participate in enzyme inhibition and receptor binding studies, providing insights into its mechanism of action in biological systems .

Case Studies

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This property is crucial for developing therapeutic agents that target enzyme-related diseases.
  • Receptor Modulation : The compound acts as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Such interactions underline its potential as a therapeutic agent in treating various conditions.

Materials Science

The compound's unique properties also make it suitable for applications in materials science. Its ability to undergo further chemical modifications allows for the development of new materials with tailored properties.

This compound has been shown to possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Antimicrobial Studies

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit good antibacterial and antifungal activity. The presence of the heterocyclic ring contributes to this biological activity, with modifications enhancing effectiveness .

Comparative Analysis of Pyrrole Derivatives

Compound NameBiological ActivityApplications
This compoundAnticancer, AntimicrobialDrug development
N-fenchyl-5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxamideCB2 receptor antagonistPain management
1-Methoxypyrrole-2-carboxamideAntibacterialInfection treatment

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermal Stability : Higher melting points correlate with substituent polarity (e.g., 236–238°C for 3,4,5-trichlorophenyl vs. 109°C for thiophenyl).
  • Spectroscopic Trends : $^1$H NMR chemical shifts for pyrrole protons (δ 6.0–7.5 ppm) are consistent across analogues, while substituent-specific signals (e.g., methoxy at δ 3.8 ppm) aid structural confirmation.
  • Unresolved Questions: Limited data exist on the solubility, pharmacokinetics, or specific biological targets of benzyl-substituted pyrrole carboxylates.

Biological Activity

Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a 4-methylbenzyl group and a carboxylate moiety. The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the pyrrole ring followed by alkylation and esterification steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrrole derivatives, including this compound. The mechanism of action appears to involve the activation of apoptotic pathways in cancer cells.

  • Cell Viability Assays : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including A375 melanoma cells. For instance, derivatives with similar structures showed IC50 values ranging from 10 to 27 μM, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer activity is linked to the ability of these compounds to interfere with protein-protein interactions (PPIs) involved in cell cycle regulation, particularly through modulation of the p53 pathway. This interference leads to enhanced apoptosis, characterized by morphological changes such as cell shrinkage and membrane blebbing .

Receptor Interactions

Pyrrole derivatives have also been investigated for their interactions with cannabinoid receptors, particularly the CB2 receptor.

  • Binding Affinity : Structural modifications to create analogues of known CB2 antagonists have resulted in compounds with high affinity for the receptor, suggesting that this compound could potentially act as a ligand for cannabinoid receptors .
  • Functional Activity : In vitro assays have indicated that certain pyrrole derivatives can act as antagonists or inverse agonists at the CB2 receptor, which may have implications for therapeutic applications in pain management and inflammation .

Case Studies

Several case studies illustrate the biological activity of this compound and related compounds:

  • Study on Anticancer Activity : A study evaluated a series of pyrrole derivatives for their cytotoxic effects on A375 melanoma cells. The most active compound displayed an IC50 value comparable to nutlin-3a, a known anticancer agent, confirming the potential of these derivatives in cancer therapy .
  • Receptor Binding Studies : Another investigation focused on the binding properties of pyrrole analogues at cannabinoid receptors. The study found that modifications to the pyrrole structure significantly influenced binding affinity and selectivity towards CB2 receptors .

Research Findings Summary

The following table summarizes key research findings related to this compound:

Study Activity Assessed Key Findings
Anticancer ActivityIC50 values of 10-27 μM against A375 cells; activation of apoptotic pathways observed.
Receptor BindingHigh affinity for CB2 receptor; potential antagonist/inverse agonist activity identified.
Structure-Activity RelationshipModifications improved anti-TB activity; low cytotoxicity noted in related compounds.

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